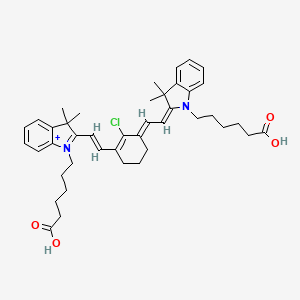
Cy7 bis-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy7 bis-acid, also known as heptamethine cyanine dye, is a near-infrared fluorescent dye widely used in various scientific fields. It is known for its excellent photophysical properties, including high quantum yield, long absorption and emission wavelengths, and low background interference. These properties make it particularly useful in biological imaging and diagnostic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy7 bis-acid typically involves the condensation of indole derivatives with a heptamethine chain. The reaction is carried out under acidic conditions, often using acetic acid as a solvent. The process involves multiple steps, including the formation of intermediate compounds and their subsequent cyclization to form the final dye .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity starting materials and solvents is crucial to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cy7 bis-acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can modify the electronic structure of the dye, affecting its fluorescence.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include modified Cy7 derivatives with altered photophysical properties. These derivatives can be tailored for specific applications, such as targeted imaging or therapeutic delivery .
Wissenschaftliche Forschungsanwendungen
Cy7 bis-acid has a wide range of applications in scientific research, including:
Biological Imaging: Used for near-infrared fluorescence imaging of tissues and cells, providing high-resolution images with minimal background interference.
Cancer Diagnostics: Employed in the detection and monitoring of tumors due to its ability to target cancer cells and provide clear imaging.
Photodynamic Therapy: Utilized in combination with light to generate reactive oxygen species that can kill cancer cells.
Drug Delivery: Conjugated with therapeutic agents to enable targeted delivery and real-time tracking of drug distribution.
Wirkmechanismus
The mechanism of action of Cy7 bis-acid involves its ability to absorb and emit near-infrared light. The dye’s molecular structure allows it to penetrate tissues and bind to specific targets, such as cancer cells. Upon excitation with near-infrared light, the dye emits fluorescence, which can be detected and used for imaging. In photodynamic therapy, the dye generates reactive oxygen species upon light activation, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy3 bis-acid: A shorter-wavelength cyanine dye with similar applications but lower tissue penetration.
Cy5 bis-acid: Another cyanine dye with intermediate wavelength properties, used for imaging and diagnostics.
Indocyanine Green: A clinically approved near-infrared dye with applications in medical imaging but with limitations in photostability and targeting specificity.
Uniqueness of Cy7 bis-acid
This compound stands out due to its longer absorption and emission wavelengths, which provide deeper tissue penetration and lower background interference. Its high quantum yield and photostability make it a preferred choice for long-term imaging and therapeutic applications .
Eigenschaften
Molekularformel |
C42H52ClN2O4+ |
|---|---|
Molekulargewicht |
684.3 g/mol |
IUPAC-Name |
6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid |
InChI |
InChI=1S/C42H51ClN2O4/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49)/p+1 |
InChI-Schlüssel |
MUEMGQSGNZKFJI-UHFFFAOYSA-O |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)Cl)CCCCCC(=O)O)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(5-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723226.png)
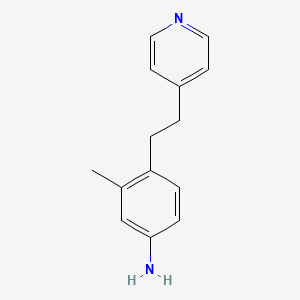
![(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723245.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)
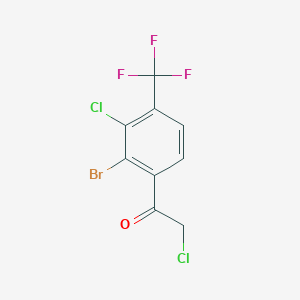
![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
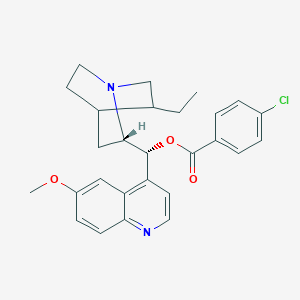
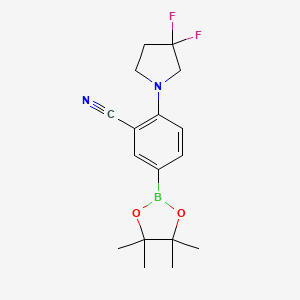


![4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)

![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)
